molecular formula C12H18Cl2N2O2 B2970350 2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride CAS No. 2305253-03-4

2-(4-Aminopiperidin-1-yl)benzoic acid dihydrochloride

Cat. No.: B2970350
CAS No.: 2305253-03-4
M. Wt: 293.19
InChI Key: NOIJJHQUEHXSEZ-UHFFFAOYSA-N
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Description

“2-(4-Aminopiperidin-1-yl)benzoic acid;dihydrochloride” is a chemical compound with the CAS Number: 2305253-03-4 . It has a molecular weight of 293.19 and is typically in powder form .


Molecular Structure Analysis

The InChI Code for this compound is 1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H .


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact boiling point and other physical properties are not specified in the available resources.

Scientific Research Applications

Synthesis and Characterization

  • Novel fluorescence probes have been developed for selectively detecting highly reactive oxygen species (hROS) using benzoic acid derivatives. These probes offer tools for studying the roles of hROS in various biological and chemical applications (Setsukinai et al., 2003).
  • Benzoic acid and its derivatives have been used as dopants for polyaniline, highlighting their utility in enhancing the electrical conductivity of polymer-based materials (Amarnath & Palaniappan, 2005).

Biological Evaluation

  • A series of 3-amino-5-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-ylamino)benzoic acid derivatives were synthesized and evaluated for their bioactivity, including cytotoxicity against cervical cancer cell lines and antioxidant activity. Compound 3d exhibited significant bioactivity, demonstrating the potential of benzoic acid derivatives in medicinal chemistry (Kumar et al., 2019).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the use and study of this compound are not specified in the available resources. It’s worth noting that the compound is available for research purposes .

Properties

IUPAC Name

2-(4-aminopiperidin-1-yl)benzoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.2ClH/c13-9-5-7-14(8-6-9)11-4-2-1-3-10(11)12(15)16;;/h1-4,9H,5-8,13H2,(H,15,16);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOIJJHQUEHXSEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2=CC=CC=C2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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